molecular formula C20H16F3N5O B12170013 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B12170013
M. Wt: 399.4 g/mol
InChI Key: UYBMUGAXMGSCJU-UHFFFAOYSA-N
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Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that features an indole moiety, a triazole ring, and a trifluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide typically involves the coupling of an indole derivative with a triazole and a trifluorophenyl acetamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated trifluorophenyl derivatives.

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the triazole ring may inhibit certain enzymes. The trifluorophenyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16F3N5O

Molecular Weight

399.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C20H16F3N5O/c21-14-9-16(23)15(22)7-12(14)8-19(29)26-20-25-18(27-28-20)6-5-11-10-24-17-4-2-1-3-13(11)17/h1-4,7,9-10,24H,5-6,8H2,(H2,25,26,27,28,29)

InChI Key

UYBMUGAXMGSCJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)CC4=CC(=C(C=C4F)F)F

Origin of Product

United States

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